![molecular formula C21H14N2 B13788721 2-Phenyl-1H-phenanthro[9,10-d]imidazole CAS No. 6931-31-3](/img/structure/B13788721.png)
2-Phenyl-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and photophysical properties. This compound is characterized by a phenyl group attached to a phenanthroimidazole core, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with aniline in the presence of ammonium acetate. The reaction is carried out in acetic acid under reflux conditions, leading to the formation of the desired imidazole derivative . Another method involves a one-pot multicomponent reaction using 9,10-phenanthrenequinone, benzaldehyde, and ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production. The use of readily available starting materials and relatively mild reaction conditions makes these methods suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Phenyl-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1H-phenanthro[9,10-d]imidazole varies depending on its application:
Comparación Con Compuestos Similares
2-Phenyl-1H-phenanthro[9,10-d]imidazole can be compared with other phenanthroimidazole derivatives:
- 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole
- 2-Phenyl-1-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1-Phenyl-2-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1,2-Di-p-tolyl-1H-phenanthro[9,10-d]imidazole
These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and reactivity. The unique combination of the phenyl group and the phenanthroimidazole core in this compound contributes to its distinct properties and makes it a valuable compound for various applications.
Propiedades
Número CAS |
6931-31-3 |
|---|---|
Fórmula molecular |
C21H14N2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-phenyl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H14N2/c1-2-8-14(9-3-1)21-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)23-21/h1-13H,(H,22,23) |
Clave InChI |
DULAFGGSBLJMNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
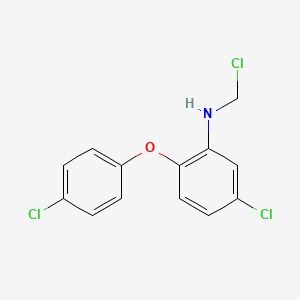

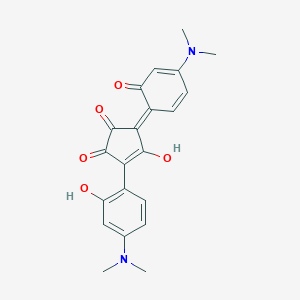
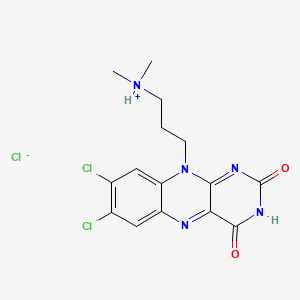

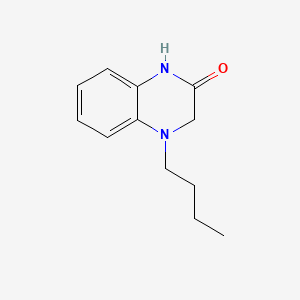
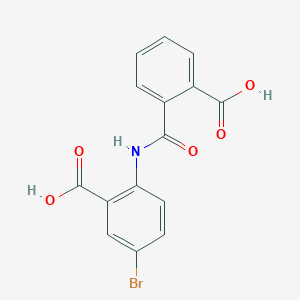
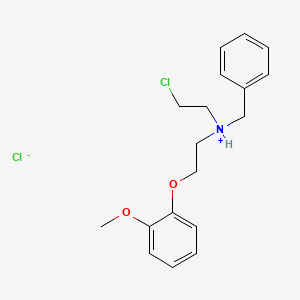
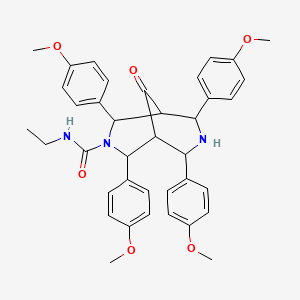
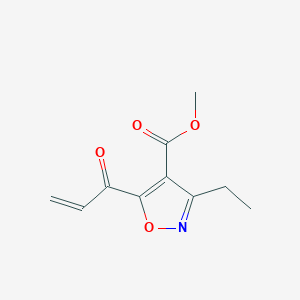
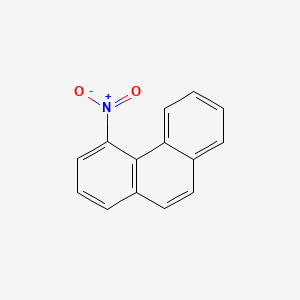
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
